molecular formula C20H24ClN3O2 B2618900 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 700851-89-4

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2618900
CAS No.: 700851-89-4
M. Wt: 373.88
InChI Key: LEPQQOGCUXSRBI-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 491867-74-4) is a synthetic small molecule with a molecular formula of C21H26ClN3O3 and a molecular weight of 403.90 g/mol . This compound belongs to a class of arylpiperazine-based acetamides, which are of significant interest in medicinal chemistry and neuroscience research due to their potential interactions with key central nervous system targets. While the specific profile of this compound is under investigation, structurally similar piperazine derivatives have been identified as potent activators of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3, TRPC6, and TRPC7 . Activation of these channels can lead to calcium influx, which subsequently activates downstream signaling pathways involving MAPKs and CaMKs, mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) . This mechanism suggests potential research applications in studying neuroprotection, neurite outgrowth, and neuronal survival . Furthermore, other close structural analogs in this chemical family are investigated as high-affinity, selective antagonists for dopamine D3 receptors, making them valuable pharmacological tools for studying addiction, schizophrenia, and other neuropsychiatric disorders . Compounds featuring the N-benzylacetamide moiety have also been synthesized and preliminarily evaluated for atypical antipsychotic activity, demonstrating interactions with dopaminergic and serotonergic systems . This compound is presented for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-3-4-16(21)13-19(15)24-11-9-23(10-12-24)14-20(25)22-17-5-7-18(26-2)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPQQOGCUXSRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Properties

Antidepressant Activity
This compound has shown promise as an antidepressant. Research indicates that compounds with similar structures can modulate serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation. Studies have demonstrated that derivatives of piperazine can enhance the effects of selective serotonin reuptake inhibitors (SSRIs), suggesting a synergistic potential for treating depression .

Antipsychotic Effects
The piperazine moiety in the compound is known for its antipsychotic properties. Compounds that share structural similarities with this compound have been investigated for their ability to antagonize dopamine receptors, particularly D2 receptors, which are implicated in schizophrenia and other psychotic disorders. The presence of the chloro and methoxy groups may enhance receptor binding affinity and selectivity .

Anticancer Potential

Mechanisms of Action
Preliminary studies suggest that 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide may exhibit anticancer activity through several mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, possibly through the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Its structure suggests it could act as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain and enhancing cognitive function.

Antimicrobial Activity

The compound's structure has been associated with antimicrobial properties against various bacterial strains. Studies have indicated that similar piperazine derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Study 1: Antidepressant Efficacy

A study involving a series of piperazine derivatives found that modifications similar to those in this compound led to enhanced antidepressant-like effects in animal models. The study noted significant reductions in immobility time during forced swim tests, indicating potential efficacy in treating depression .

Case Study 2: Anticancer Activity

In a screening of various compounds for anticancer properties, researchers identified that the tested derivative exhibited IC50 values lower than 10 µM against several cancer cell lines, indicating strong cytotoxicity. Further mechanistic studies revealed that the compound triggered apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H26ClN3O2
  • Molecular Weight : 335.87 g/mol
  • IUPAC Name : this compound

The structure features a piperazine ring, which is known for enhancing the pharmacological properties of compounds, particularly in terms of receptor binding and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a:

  • Serotonin Receptor Modulator : The piperazine moiety allows for interaction with serotonin receptors, which are crucial in regulating mood and anxiety.
  • Dopamine Receptor Antagonist : It may also influence dopamine pathways, potentially offering therapeutic effects in disorders like schizophrenia.

Antitumor Activity

Several studies have reported the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HT-29 (Colon Cancer)12.5
A549 (Lung Cancer)15.3
MCF-7 (Breast Cancer)10.1

The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances its cytotoxicity, suggesting that modifications to the phenyl rings can significantly affect its biological efficacy.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects:

  • Antidepressant Activity : In animal models, it demonstrated significant antidepressant-like effects in behavioral tests, potentially through serotonin receptor modulation.
  • Anxiolytic Effects : The compound's ability to reduce anxiety-like behaviors was observed in rodent models, indicating its potential as an anxiolytic agent.

Case Studies

  • Study on Antitumor Effects :
    A comprehensive study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity.
  • Neuropharmacological Assessment :
    Another research effort focused on the compound's impact on neurotransmitter systems. The findings suggested that it significantly increased serotonin levels in the brain, correlating with improved mood and reduced anxiety-like symptoms in treated animals.

Summary of Findings

The biological activity of this compound is characterized by:

  • Antitumor Activity : Effective against multiple cancer cell lines with low IC50 values.
  • Neuropharmacological Potential : Exhibits antidepressant and anxiolytic properties through modulation of serotonin and dopamine receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Start with coupling 5-chloro-2-methylphenylpiperazine with chloroacetyl chloride, followed by reaction with 4-methoxyaniline. Optimize by varying solvents (e.g., dichloromethane or THF), temperatures (reflux vs. room temperature), and catalysts (e.g., triethylamine) .

  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC or HPLC .

  • Yield improvement : Adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acyl chloride) and inert atmosphere (N₂/Ar) to minimize side reactions .

    • Example Reaction Table :
StepReagents/ConditionsYield (%)Purity (%)
1ClCH₂COCl, DCM, 0°C6585
24-Methoxyaniline, THF, reflux7292

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Confirm piperazine ring connectivity (δ 2.5–3.5 ppm for N-CH₂) and acetamide carbonyl (δ ~170 ppm) .

  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 414.15) and fragmentation patterns .

  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding between acetamide and methoxy groups) .

    • Comparison Table :
TechniqueApplicationSensitivity
NMRStructural confirmationHigh (µg scale)
HRMSMolecular formulaVery high
XRDAbsolute stereochemistryRequires crystals

Q. What safety protocols are critical during handling?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hood) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine-acetamide derivatives?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate pharmacophores .
  • Docking studies : Use software like AutoDock to predict binding affinities to target receptors (e.g., dopamine D₂/D₃) .

Q. What strategies optimize receptor selectivity in piperazine-acetamide derivatives?

  • Methodology :

  • Substitution patterns : Introduce bulkier groups (e.g., 2-methylphenyl) to sterically block off-target receptors .

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (logP < 3) .

    • Example SAR Table :
DerivativeR₁ (Piperazine)R₂ (Acetamide)Selectivity (D₂/D₃)
A5-Cl-2-MePh4-MeOPh12:1
B4-FPh3-ClPh3:1

Q. How can structural contradictions (e.g., tautomerism) in crystallographic data be addressed?

  • Methodology :

  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria .
  • DFT calculations : Compare theoretical vs. experimental bond lengths (e.g., C=O vs. enol forms) using Gaussian software .

Data Contradiction Analysis Framework

StepActionTools/References
1Replicate experimentsLab protocols
2Cross-validate assaysOrthogonal techniques (SPR vs. ITC)
3Computational modelingMolecular dynamics

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